molecular formula C26H20O2 B3242008 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- CAS No. 149743-78-2

3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B3242008
CAS No.: 149743-78-2
M. Wt: 364.4 g/mol
InChI Key: QKSWQXUXRQUBIF-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- is a compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a naphthalene core fused with a pyran ring and substituted with a 4-methoxyphenyl and a phenyl group. These structural features make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- typically involves the condensation of naphthol with propargyl alcohol in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields poor to moderate results . Substantial improvements have been achieved using ball-milling and catalytic indium(III) chloride, leading to excellent yields with minimal side products .

Industrial Production Methods

Industrial production methods for naphthopyrans often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- involves a photo-induced ring-opening reaction. Upon exposure to light, the compound undergoes an electrocyclic ring-opening to form a colored merocyanine dye . This process is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved include the absorption of photons, which induces electronic excitation and subsequent structural changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct photochromic and mechanochemical properties. The presence of both 4-methoxyphenyl and phenyl groups allows for fine-tuning of its optical and electronic characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-phenylbenzo[f]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c1-27-22-14-12-21(13-15-22)26(20-8-3-2-4-9-20)18-17-24-23-10-6-5-7-19(23)11-16-25(24)28-26/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSWQXUXRQUBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222758
Record name 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149743-78-2
Record name 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149743-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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